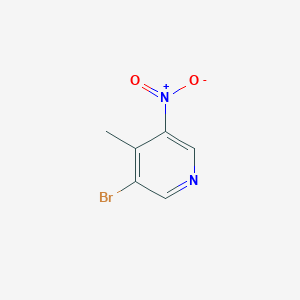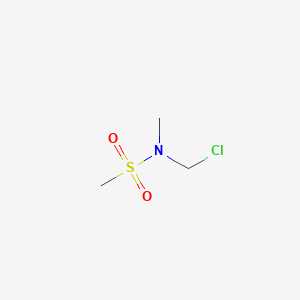
2-(4-甲酰基苯基)乙腈
描述
2-(4-Formylphenyl)acetonitrile is a chemical compound that is part of the broader class of acetonitriles, which are organic molecules containing a cyano group (-C≡N) attached to an alkyl group. Although the specific compound 2-(4-Formylphenyl)acetonitrile is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied, providing insights into the chemical behavior and properties that could be extrapolated to 2-(4-Formylphenyl)acetonitrile.
Synthesis Analysis
The synthesis of related acetonitrile compounds often involves the reaction of various precursors in the presence of a base or other reagents. For instance, 4-Phenyl-3-oxobutanenitrile is synthesized via the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride . Similarly, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' . These methods suggest that the synthesis of 2-(4-Formylphenyl)acetonitrile could potentially be achieved through analogous reactions involving formyl precursors and acetonitrile under suitable conditions.
Molecular Structure Analysis
The molecular structure of acetonitrile derivatives is often determined using X-ray crystallography and supported by theoretical calculations such as density functional theory (DFT). For example, the crystal structure of a fluorinated α-aminonitrile compound was solved using single-crystal X-ray diffraction data . Theoretical studies have also been conducted to investigate the structural properties of related compounds, such as 2-(4-bromophenyl)-2-(4-chlorophenylamino)acetonitrile, providing insights into the molecular geometry and vibrational frequencies . These studies indicate that the molecular structure of 2-(4-Formylphenyl)acetonitrile could be similarly analyzed using a combination of experimental and computational techniques.
Chemical Reactions Analysis
Acetonitrile derivatives can undergo various chemical reactions, leading to the formation of different products. For instance, 2-(2-hydroxyphenyl)acetonitriles can be transformed into benzofuranones . The reactivity of these compounds can be explained using molecular descriptors and reactivity surfaces . The chemical behavior of 2-(4-Formylphenyl)acetonitrile would likely be influenced by the formyl group, which could participate in reactions such as condensation or nucleophilic addition.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetonitrile derivatives can be studied through spectroscopic methods and computational studies. For example, IR spectral experiments and DFT force field analysis have been used to assign the fundamental molecular vibrations of (2,4,6-trimethylphenyl)acetonitrile and to study the structural changes upon conversion to its carbanion . These methods could be applied to 2-(4-Formylphenyl)acetonitrile to determine its vibrational modes and to understand the impact of the formyl group on its physical properties.
科学研究应用
电化学研究:已经探索了在以乙腈为溶剂的金电极上对 4-氨基苯酚进行电化学氧化。这项研究在电化学和材料科学中具有重要意义,显示了在传感器开发和分析化学中的潜在应用 (Schwarz et al., 2003)。
有机合成:涉及在乙腈存在下卤代苯胺的光分解的有机苯胺和烷基苯胺的合成研究揭示了在有机化学和药物合成中的应用 (Fagnoni et al., 1999)。
光物理学和光谱学:已经研究了 [Ru(phen)2dppz]2+ 络合物在乙腈-水混合物中的“光开关”机制,表明此类络合物可用作 DNA 的光谱探针。这与生物化学和分子生物学特别相关 (Olson et al., 1997)。
络合物的光物理分析:已经研究了顺式-Ru(II)(α-二亚胺)2(4-APy)2 络合物在乙腈中的光化学性质,突出了在光化学和材料科学中的应用 (Camilo et al., 2014)。
动力学研究:已经研究了涉及乙腈中苯基氰基甲烷的质子转移反应动力学,与化学动力学和反应机理研究相关 (Minksztym & Jarczewski, 2004)。
声化学:研究超声波对乙腈-水混合物中的非自由基反应的影响,提供了对声化学及其在化学加工和合成中的应用的见解 (Tuulmets et al., 2014)。
分子结构分析:通过红外光谱和从头算计算研究(4-硝基苯基)乙腈及其碳负离子的结构,有助于结构化学和分子物理学领域 (Binev et al., 2000)。
分子动力学:开发用于分子动力学研究的乙腈分子模型在计算化学和药物设计中具有应用 (Alvarez et al., 2014)。
安全和危害
The safety information for 2-(4-Formylphenyl)acetonitrile indicates that it has the GHS07 pictogram. The hazard statements are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
2-(4-formylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHSRQNYMRFQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512092 | |
| Record name | (4-Formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formylphenyl)acetonitrile | |
CAS RN |
55211-74-0 | |
| Record name | (4-Formylphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-formylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)






